molecular formula C9H7BrN2O2 B13944532 6-Bromo-4-(hydroxymethyl)-1(2H)-phthalazinone

6-Bromo-4-(hydroxymethyl)-1(2H)-phthalazinone

Cat. No.: B13944532
M. Wt: 255.07 g/mol
InChI Key: UAIKOGICEUQNHP-UHFFFAOYSA-N
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Description

6-Bromo-4-(hydroxymethyl)-1(2H)-phthalazinone is a chemical compound that belongs to the phthalazinone family This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxymethyl group at the 4th position on the phthalazinone ring

Preparation Methods

The synthesis of 6-Bromo-4-(hydroxymethyl)-1(2H)-phthalazinone typically involves several steps. One common synthetic route includes the bromination of 4-(hydroxymethyl)-1(2H)-phthalazinone. The reaction conditions often involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6-Bromo-4-(hydroxymethyl)-1(2H)-phthalazinone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields 6-Bromo-4-carboxy-1(2H)-phthalazinone, while reduction of the bromine atom yields 4-(hydroxymethyl)-1(2H)-phthalazinone.

Scientific Research Applications

6-Bromo-4-(hydroxymethyl)-1(2H)-phthalazinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(hydroxymethyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6-Bromo-4-(hydroxymethyl)-1(2H)-phthalazinone can be compared with other similar compounds, such as:

    4-(Hydroxymethyl)-1(2H)-phthalazinone: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Bromo-1(2H)-phthalazinone:

    6-Chloro-4-(hydroxymethyl)-1(2H)-phthalazinone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

The uniqueness of this compound lies in the combination of the bromine atom and hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-4-(hydroxymethyl)-2H-phthalazin-1-one

InChI

InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)8(4-13)11-12-9(6)14/h1-3,13H,4H2,(H,12,14)

InChI Key

UAIKOGICEUQNHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NNC2=O)CO

Origin of Product

United States

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